1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine
Description
This compound belongs to the 1H-pyrazol-5-amine family, characterized by a pyrazole core substituted at the 3-position with a 2-methylfuran-3-yl group and methyl groups at the 1- and 4-positions. Its molecular formula is C₁₁H₁₅N₃O, with a calculated molecular weight of 209.26 g/mol. Applications may include medicinal chemistry (e.g., thrombin inhibition, as suggested by pyrazole-amine derivatives in ) and materials science due to furan’s role in bio-based polymers .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-9(12-13(3)10(6)11)8-4-5-14-7(8)2/h4-5H,11H2,1-3H3 |
InChI Key |
FWFMBFNJTVABPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(OC=C2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity. In a study evaluating various pyrazole derivatives, 1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine demonstrated significant Minimum Inhibitory Concentration (MIC) values against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The MIC values ranged from 2.50 to 20 µg/mL, indicating strong antimicrobial potential comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 9.80 |
| S. aureus | 10.00 |
| Pseudomonas aeruginosa | 15.00 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it stabilizes human red blood cell membranes, which is indicative of its potential to reduce inflammation. The percentage of membrane stabilization was found to be between 86.70% and 99.25% in various tests, suggesting a robust anti-inflammatory profile .
| Test Compound | Membrane Stabilization (%) |
|---|---|
| Compound A | 86.70 |
| Compound B | 90.52 |
| Compound C | 99.25 |
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory properties, the compound exhibits significant antioxidant activity. The DPPH scavenging assay revealed percentages ranging from 84.16% to 90.52%, indicating its effectiveness in neutralizing free radicals .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 84.16 |
| Compound B | 88.56 |
| Compound C | 90.52 |
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study published in MDPI explored the synthesis of benzofuran-pyrazole derivatives, including the target compound, assessing their biological activities against various pathogens and inflammatory models . The findings indicated that these derivatives could serve as promising candidates for new antimicrobial agents.
Case Study 2: In Silico Studies
In silico analyses conducted on the compound suggest that modifications in the pyrazole scaffold can enhance binding affinity to target proteins involved in bacterial resistance mechanisms, such as DNA gyrase B . This computational approach aids in predicting the efficacy of new derivatives before experimental validation.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key structural analogs differ in the substituent at the 3-position of the pyrazole core. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Substituent-Driven Property Variations
Table 1: Comparative Data for Pyrazol-5-amine Derivatives
Key Research Findings
Substituent Impact : The 3-position substituent governs electronic properties, solubility, and bioactivity. Furan derivatives balance aromaticity and polarity, while thiophene/pyridine analogs prioritize electronic or binding specificity .
Applications :
- Pharmaceuticals : Pyridine and bromophenyl analogs show promise in receptor targeting, whereas the target compound’s furan group may suit prodrug designs .
- Materials Science : Furan moieties (target compound) are valorized in green chemistry for polymer precursors, unlike thiophene’s electronics focus .
Synthetic Efficiency : Iodine-catalyzed methods () enable scalable pyrazole-amine synthesis, but furan-specific routes require optimization to match pyridine/thiophene yields .
Biological Activity
1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole ring substituted with both dimethyl and furan groups, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1152683-75-4 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds showed broad-spectrum activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL for some derivatives . Although specific data on this compound is limited, its structural similarity to other active pyrazoles suggests potential efficacy against bacteria and fungi.
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated high DPPH scavenging activity, with percentages ranging from 84.16% to 90.52% . This suggests that this compound may also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Pyrazole compounds have shown promising anti-inflammatory effects in various studies. For instance, some derivatives exhibited significant stabilization of human red blood cell (HRBC) membranes, indicating potential anti-inflammatory activity with percentages reaching up to 99.25% . While specific data on the target compound's anti-inflammatory effects are not detailed in the literature reviewed, the structural characteristics suggest similar potential.
Cytotoxic Activity
The evaluation of cytotoxicity is critical for assessing the therapeutic potential of new compounds. Related pyrazole derivatives have been tested against cancer cell lines, revealing varying degrees of cytotoxic activity. For example, compounds have shown IC50 values indicating effective inhibition of cell proliferation . The specific cytotoxic profile of this compound remains to be elucidated through targeted studies.
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. These interactions may modulate physiological pathways relevant to inflammation, microbial resistance, and cancer proliferation. Further research is needed to delineate the exact mechanisms of action for this compound.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various pyrazole derivatives:
- Anticancer Studies : A study involving a series of pyrazole-based compounds demonstrated significant anticancer activity against several cancer cell lines. The findings suggested that modifications in the substituents on the pyrazole ring could enhance efficacy .
- Antimicrobial Evaluation : Another research effort highlighted the antimicrobial properties of benzofuran-pyrazole hybrids, showing effective inhibition against E. coli DNA gyrase B with an IC50 comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
